4-Di-10-ASP

Beschreibung

Eigenschaften

IUPAC Name |

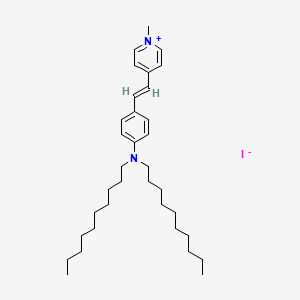

N,N-didecyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H55N2.HI/c1-4-6-8-10-12-14-16-18-28-36(29-19-17-15-13-11-9-7-5-2)34-24-22-32(23-25-34)20-21-33-26-30-35(3)31-27-33;/h20-27,30-31H,4-19,28-29H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAYPDQCRKDOKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCN(CCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H55IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 4-Di-10-ASP and its primary research uses

An In-depth Whitepaper on the Fluorescent Lipophilic Tracer for Advanced Cellular Imaging

Abstract

4-Di-10-ASP (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic, cationic styryl dye widely utilized in cellular and neurobiological research. Its pronounced fluorescence enhancement upon incorporation into lipid membranes makes it an excellent tool for visualizing cellular structures and dynamic membrane processes. This technical guide provides a comprehensive overview of this compound, including its chemical and photophysical properties, and its primary research applications. Detailed experimental protocols for neuronal tracing and imaging of synaptic vesicle recycling are presented, along with structured data tables and workflow diagrams to facilitate its effective use in the laboratory.

Introduction to this compound

This compound belongs to the family of dialkylaminostyryl dyes, which are characterized by a hydrophilic pyridinium (B92312) headgroup and a lipophilic tail. This amphipathic structure drives its insertion into phospholipid bilayers, where it aligns with the lipid molecules. In aqueous solutions, this compound is weakly fluorescent; however, its quantum yield increases significantly when it is embedded in the hydrophobic environment of a cell membrane. This property is the basis for its utility as a fluorescent tracer for membranes. The two decyl chains of this compound provide stable association with the lipid bilayer, making it suitable for long-term tracking studies.

Physicochemical and Spectroscopic Properties

A clear understanding of the chemical and photophysical characteristics of this compound is crucial for its effective application.

Chemical Properties

| Property | Value |

| Chemical Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide |

| Molecular Formula | C34H55IN2 |

| Molecular Weight | 618.72 g/mol [1] |

| CAS Number | 95378-73-7[1] |

| Appearance | Orange to red solid[1] |

| Solubility | Soluble in DMSO and methanol/chloroform mixtures[1][2] |

Spectroscopic Properties

The fluorescence of this compound is highly dependent on its environment. The following table summarizes its key spectroscopic parameters.

| Parameter | Value | Reference/Note |

| Excitation Maximum (λex) | ~485 nm[2][3][4] | In phospholipid membranes. |

| Emission Maximum (λem) | ~620 nm[2][3][4] | In phospholipid membranes.[2][3][4] |

| Molar Extinction Coefficient (ε) | Not explicitly found for this compound. For the related 4-Di-2-ASP, ε is ~47,000 cm⁻¹M⁻¹ in MeOH.[5] | This value can serve as an estimate. |

| Fluorescence Quantum Yield (ΦF) | Low in water, significantly higher in membranes.[6][7] | Specific value for this compound in membranes is not readily available. For context, related styryl dyes can have quantum yields up to 0.62 in methanol. |

| Fluorescence Lifetime (τ) | Not explicitly found for this compound. | For similar dyes, lifetimes are typically in the nanosecond range and can vary with the lipid environment. |

Primary Research Uses of this compound

The unique properties of this compound make it a versatile tool for a range of research applications, primarily centered on the visualization and tracking of lipid membranes and associated processes.

Neuronal Tracing

This compound is extensively used as both an anterograde and retrograde neuronal tracer.[8][9][10] When applied to a specific region of the nervous system, either in living or fixed tissue, the dye inserts into the plasma membranes of neurons and diffuses laterally. This allows for the detailed morphological reconstruction of neurons, including their axons and dendrites, over considerable distances.

Imaging of Synaptic Vesicle Recycling

The process of synaptic vesicle exocytosis and endocytosis can be visualized using this compound and other styryl dyes like the FM series.[6][7][11] During periods of neuronal activity, the dye is taken up into newly formed synaptic vesicles during endocytosis. Subsequent exocytosis leads to the release of the dye, which can be monitored as a decrease in fluorescence intensity. This allows for the real-time tracking of vesicle turnover at the synapse.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol for Neuronal Tracing in Fixed Tissue

This protocol is adapted from established methods for lipophilic dye tracing.[9]

Materials:

-

This compound crystals

-

Fixed neural tissue (e.g., brain slices) in phosphate-buffered saline (PBS)

-

Fine-tipped insect pins or sharpened tungsten needles

-

Vibratome or microtome for sectioning

-

Fluorescence microscope

Procedure:

-

Preparation of Dye Crystals: Carefully pick up a small crystal of this compound on the tip of a fine insect pin or sharpened needle.

-

Dye Application: Under a dissecting microscope, insert the crystal-tipped pin into the specific region of interest in the fixed neural tissue.

-

Incubation: Place the tissue in a light-protected, humid chamber containing PBS at 37°C. The incubation time will vary depending on the desired tracing distance and tissue type, ranging from several days to weeks.

-

Sectioning: After incubation, embed the tissue in an appropriate medium (e.g., agarose) and cut sections (typically 50-100 µm thick) using a vibratome.

-

Mounting and Imaging: Mount the sections on glass slides with an aqueous mounting medium. Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~488 nm, emission >590 nm).

Protocol for Imaging Synaptic Vesicle Recycling

This protocol is based on the principles of FM dye imaging of synaptic vesicle turnover.[1][6][7][11]

Materials:

-

Neuronal cell culture or acute brain slices

-

This compound stock solution (1-5 mM in DMSO)

-

Physiological saline solution (e.g., Tyrode's or Ringer's solution)

-

High potassium (High K+) stimulation buffer (e.g., physiological saline with 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

-

Fluorescence imaging setup with rapid perfusion system

Procedure:

-

Baseline Imaging: Place the neuronal preparation on the microscope stage and perfuse with physiological saline. Acquire baseline fluorescence images.

-

Staining (Loading): Switch the perfusion to a physiological saline solution containing 2-10 µM this compound.

-

Stimulation: To induce vesicle recycling, switch the perfusion to the High K+ stimulation buffer (also containing 2-10 µM this compound) for 1-2 minutes. This depolarization will trigger neurotransmitter release and compensatory endocytosis, leading to the uptake of the dye into synaptic vesicles.

-

Washing: Switch the perfusion back to the physiological saline (without the dye) for 5-10 minutes to wash away the dye from the plasma membrane.

-

Imaging of Stained Vesicles: Acquire fluorescence images of the nerve terminals, which should now show bright puncta corresponding to clusters of dye-loaded synaptic vesicles.

-

Destaining (Unloading): To visualize exocytosis, stimulate the neurons again with the High K+ buffer (without the dye). This will cause the release of the dye from the recycling vesicles, leading to a decrease in fluorescence intensity.

-

Data Analysis: Quantify the changes in fluorescence intensity over time to determine the rates of endocytosis and exocytosis.

Data Interpretation and Considerations

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching. It is important to minimize light exposure and use appropriate antifade reagents when possible.

-

Toxicity: While generally considered to have low cytotoxicity, high concentrations of this compound or prolonged exposure can be detrimental to cells. It is advisable to determine the optimal concentration and incubation time for each specific application and cell type.

-

Quantitative Analysis: The fluorescence intensity of this compound can be influenced by the local lipid environment. For quantitative studies, it is important to perform appropriate calibrations and controls. When comparing fluorescence intensities between different conditions, ensure that imaging parameters are kept constant.

Conclusion

This compound is a powerful and versatile fluorescent probe for studying the structure and dynamics of cellular membranes. Its utility in neuronal tracing and the analysis of synaptic vesicle recycling has provided valuable insights into the functioning of the nervous system. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this compound to advance their investigations in cell biology and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Genome Context [genomecontext.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. interchim.fr [interchim.fr]

- 6. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Anterograde tracing - Wikipedia [en.wikipedia.org]

- 9. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Imaging synaptic vesicle exocytosis and endocytosis with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Di-10-ASP in Lipid Bilayers: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the fluorescent lipophilic tracer 4-Di-10-ASP when interacting with lipid bilayers. As a member of the styryl dye family, this compound exhibits environment-sensitive fluorescence, making it a valuable tool for investigating membrane properties, including lipid organization, dynamics, and potential. This document provides a comprehensive overview of its core mechanism, detailed experimental protocols for its use in model membrane systems, and quantitative data to facilitate its application in research and drug development.

Core Mechanism of Action

The fluorescence of this compound is critically dependent on its local environment. In aqueous solutions, the dye has a low quantum yield and is only weakly fluorescent. Upon partitioning into the hydrophobic environment of a lipid bilayer, a significant increase in fluorescence intensity is observed.[1] This phenomenon is central to its function as a membrane probe.

The underlying mechanism involves several key steps:

-

Partitioning and Insertion: this compound possesses a lipophilic dialkylamino "tail" and a hydrophilic pyridinium (B92312) "headgroup." This amphipathic structure drives its partitioning from the aqueous phase into the lipid bilayer. The two C10 alkyl chains anchor the molecule within the hydrophobic core of the membrane.

-

Orientation: Molecular dynamics simulations of structurally similar styryl dyes, such as DiI-C18(3), suggest that the chromophore of this compound orients itself parallel to the plane of the lipid bilayer, residing in the region of the glycerol (B35011) backbone and upper acyl chains, just below the lipid headgroups.[2] This orientation minimizes the exposure of the hydrophobic parts of the dye to water while positioning the charged headgroup near the polar headgroups of the lipids.

-

Conformational Change and Solvatochromism: The increase in fluorescence quantum yield upon membrane insertion is attributed to a combination of factors. The rigidified environment of the lipid bilayer restricts intramolecular rotations within the dye molecule, which in a less viscous environment would lead to non-radiative decay pathways. Furthermore, the exclusion of water molecules from the immediate vicinity of the chromophore alters its electronic excited state, leading to enhanced fluorescence. This solvatochromic effect is a hallmark of styryl dyes.

-

Sensitivity to Lipid Phase: The fluorescence properties of styryl dyes, including their fluorescence lifetime, are sensitive to the local lipid environment, such as the lipid packing and phase state (e.g., liquid-ordered vs. liquid-disordered). This sensitivity allows this compound to be used as a probe for lipid rafts and other membrane microdomains.

Quantitative Data

While specific quantitative data for this compound is not extensively published, data from closely related styryl dyes provide valuable insights into its expected behavior. The following tables summarize the known spectral properties of this compound and analogous data for similar probes in different lipid environments.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~485 nm | [1] |

| Emission Maximum (λem) | ~620 nm | [1] |

| Molar Extinction Coefficient | Not Reported | |

| Quantum Yield (in membrane) | Not Reported |

Table 2: Influence of Lipid Environment on Fluorescence of Analogous Styryl Dyes

Data for the phase-sensitive probe di-4-ANEPPDHQ, which shares structural similarities with this compound, demonstrates the sensitivity of these dyes to the lipid environment.

| Lipid Composition | Lipid Phase | Emission Maxima (di-4-ANEPPDHQ) | Fluorescence Lifetime (di-4-ANEPPDHQ) | Reference |

| DOPC | Liquid-disordered (Ld) | ~620 nm | ~1.85 ns | [3] |

| DPPC/Cholesterol (7:3) | Liquid-ordered (Lo) | ~560 nm | ~3.55 ns | [3][4] |

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Cholesterol

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and lipid bilayers.

Preparation of this compound-Labeled Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

This compound

-

Lipids (e.g., POPC, DPPC, cholesterol) in chloroform (B151607)

-

Chloroform and Methanol (B129727) (spectroscopic grade)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Vacuum desiccator

-

Water bath or heating block

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass syringes

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired lipids in chloroform.

-

Add this compound from a stock solution in chloroform or methanol to achieve the desired dye-to-lipid molar ratio (typically 0.5 to 1 mol%).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Add the hydration buffer, pre-heated to a temperature above the phase transition temperature (Tc) of the lipid mixture, to the flask containing the dry lipid film.

-

Incubate the mixture at this temperature for 1-2 hours with occasional gentle agitation to allow for the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder to the same temperature as the hydration step.

-

Draw the MLV suspension into one of the glass syringes and pass it through the membrane to the second syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the formation of a homogenous population of LUVs.

-

-

Storage:

-

Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to protect the sample from light.

-

Fluorescence Titration to Determine Membrane Partitioning

This protocol outlines a method to quantify the partitioning of this compound into lipid vesicles by measuring the increase in fluorescence intensity upon binding.

Materials:

-

This compound stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO)

-

Suspension of unlabeled LUVs of known lipid concentration

-

Assay buffer (same as the LUV hydration buffer)

-

Fluorometer with a temperature-controlled cuvette holder

-

Quartz cuvette

Procedure:

-

Instrument Setup:

-

Set the fluorometer to the excitation and emission wavelengths of this compound (e.g., λex = 485 nm, λem = 620 nm).

-

Set the cuvette holder to the desired experimental temperature.

-

-

Titration:

-

To a cuvette containing a known volume of assay buffer, add a small aliquot of the this compound stock solution to a final concentration where its fluorescence in buffer is low but detectable.

-

Record the initial fluorescence intensity (F₀).

-

Add small, successive aliquots of the LUV suspension to the cuvette, mixing gently after each addition.

-

Record the fluorescence intensity (F) after each addition until the fluorescence signal plateaus, indicating saturation of binding.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence (F - F₀) against the lipid concentration.

-

The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the partition coefficient (Kp) or the dissociation constant (Kd).

-

Application in Signaling Pathway Analysis

Changes in membrane composition and organization are integral to many cellular signaling pathways. For instance, the formation of lipid rafts can lead to the clustering of receptors and downstream signaling molecules, thereby initiating a signaling cascade. As this compound's fluorescence is sensitive to the lipid environment, it can be employed to monitor changes in membrane properties that accompany signal transduction events in model systems. For example, the binding of a ligand to a reconstituted receptor in GUVs could induce changes in the local lipid order, which could be detected as a change in the fluorescence lifetime or emission spectrum of this compound.

Conclusion

This compound is a versatile fluorescent probe for studying the biophysical properties of lipid bilayers. Its mechanism of action, rooted in the sensitivity of its fluorescence to the hydrophobicity and rigidity of its environment, allows for the investigation of lipid packing, phase behavior, and membrane partitioning. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of model membrane systems, with applications extending to the elucidation of complex biological processes such as signal transduction. Further characterization of its photophysical properties in a wider range of lipid compositions will continue to enhance its utility as a powerful tool in membrane biophysics and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Application of a New Optical Probe for Membrane Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Neuronal Cartography: A Technical Guide to the Discovery and Application of Styryl Dyes in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of styryl dyes in advancing our understanding of neuronal processes. From their initial synthesis to their sophisticated applications in imaging synaptic vesicle dynamics, these fluorescent probes have become indispensable tools in neuroscience. This document provides a comprehensive overview of their history, mechanisms of action, quantitative properties, and detailed experimental protocols.

A Historical Odyssey: The Emergence of Styryl Dyes

The journey of styryl dyes in neuroscience began in the early 1990s, spearheaded by the pioneering work of Dr. William Betz and his colleagues. Their research laid the foundation for a new era of dynamic neuronal imaging.[1]

Timeline of Key Developments:

-

Early 1990s: Dr. Betz and his team introduce the styryl dye FM1-43, demonstrating its utility in monitoring synaptic vesicle recycling at the frog neuromuscular junction.[1] This seminal work established the principle of activity-dependent staining and destaining of synaptic terminals.

-

Mid-1990s to Present: Following the initial discovery, a variety of styryl dyes with different lipophilic tails and spectral properties were synthesized and characterized. This expansion of the toolkit allowed for more nuanced experimental designs and multi-color imaging. Dyes such as FM2-10 and FM4-64 were developed, offering different membrane binding affinities and destaining kinetics.[2][3]

-

Continuous Innovation: Researchers continue to refine and develop new styryl-based probes with improved photostability, brightness, and targeting capabilities for various applications, including the study of neurodegenerative diseases.[4][5]

Key Pioneers:

-

Dr. William Betz: His laboratory was instrumental in the initial discovery and application of FM1-43 for visualizing synaptic vesicle endocytosis and exocytosis.[1]

-

Fei Mao: A key collaborator in Betz's lab, after whom the "FM" dyes are named.[1]

-

Subsequent Contributors: Numerous researchers have since contributed to the refinement of styryl dye chemistry and the expansion of their applications in diverse areas of neuroscience.

Mechanism of Action: Illuminating Neuronal Activity

Styryl dyes are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) head and a lipophilic (fat-loving) tail. This unique structure governs their interaction with cellular membranes and is the basis for their function as neuronal tracers.

The fundamental principle behind their use is their environmentally sensitive fluorescence. In aqueous solutions, styryl dyes are virtually non-fluorescent. However, upon partitioning into the lipid bilayer of a cell membrane, their quantum yield increases dramatically, resulting in a bright fluorescent signal.[6][7] This property allows for the selective visualization of membranes.

The process of staining and destaining synaptic vesicles can be summarized as follows:

-

Staining (Endocytosis): When a neuron is stimulated in the presence of a styryl dye, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). During the subsequent retrieval of the vesicle membrane (endocytosis), the dye molecules present in the extracellular space become trapped within the newly formed vesicles.

-

Wash: The extracellular dye is washed away, leaving only the dye that has been internalized within the synaptic vesicles.

-

Destaining (Exocytosis): Upon a second round of stimulation, the stained vesicles fuse with the presynaptic membrane, releasing their neurotransmitter content along with the trapped styryl dye molecules back into the extracellular medium. This leads to a decrease in the fluorescence intensity of the nerve terminal.

By imaging these changes in fluorescence over time, researchers can directly visualize and quantify the rates of endocytosis and exocytosis.

Quantitative Properties of Common Styryl Dyes

The selection of a particular styryl dye for an experiment depends on its specific photophysical properties. The following table summarizes key quantitative data for some of the most commonly used styryl dyes in neuroscience.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| FM1-43 | ~479 | ~598 | ~48,000 | ~0.4 (in methanol) |

| FM2-10 | ~480 | ~600 | Not widely reported | Lower than FM1-43 |

| FM4-64 | ~506 | ~750 | ~49,000 | ~0.5 (in methanol) |

| RH414 | ~532 | ~719 | Not widely reported | Not widely reported |

Note: Excitation and emission maxima can vary slightly depending on the specific membrane environment. Quantum yield is highly dependent on the solvent or membrane environment, with significantly lower values in aqueous solutions.

Detailed Experimental Protocols

The following protocols provide a general framework for using styryl dyes to image synaptic vesicle recycling in cultured neurons. These should be adapted based on the specific cell type and experimental question.

Staining of Synaptic Vesicles in Cultured Hippocampal Neurons

This protocol describes the loading of styryl dyes into synaptic vesicles through evoked activity.

Materials:

-

Cultured hippocampal neurons on coverslips

-

Tyrode's solution (or other suitable physiological saline)

-

High K⁺ Tyrode's solution (e.g., 90 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)

-

Styryl dye stock solution (e.g., 1-5 mM in water or DMSO)

-

Imaging chamber

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation: Place a coverslip with cultured neurons in the imaging chamber and perfuse with normal Tyrode's solution.

-

Dye Loading:

-

Prepare a working solution of the styryl dye (e.g., 10 µM FM1-43 or 5 µM FM4-64) in high K⁺ Tyrode's solution.

-

Stimulate the neurons by replacing the normal Tyrode's solution with the high K⁺ solution containing the dye.

-

Incubate for 1-2 minutes to allow for dye uptake during synaptic vesicle endocytosis.[8]

-

-

Wash:

-

Thoroughly wash the neurons with dye-free normal Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane and the extracellular space.[9]

-

-

Imaging:

-

Image the stained nerve terminals using fluorescence microscopy. The fluorescent puncta represent clusters of labeled synaptic vesicles.

-

Destaining of Synaptic Vesicles to Monitor Exocytosis

This protocol follows the staining procedure and is used to visualize the release of the dye from synaptic vesicles.

Materials:

-

Stained neurons from the previous protocol

-

Normal Tyrode's solution

-

Stimulation solution (e.g., high K⁺ Tyrode's solution or an electrical field stimulator)

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Baseline Imaging: Acquire a baseline image or a short time-lapse series of the stained nerve terminals in normal Tyrode's solution.

-

Stimulation and Imaging:

-

Initiate time-lapse imaging.

-

Apply a stimulus to induce exocytosis. This can be done by perfusing with high K⁺ solution or by using an electrical field stimulator.

-

Continue imaging during and after the stimulation to capture the decrease in fluorescence as the dye is released.[7]

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual nerve terminals over time. The rate of fluorescence decay is proportional to the rate of exocytosis.

-

Troubleshooting Common Issues in Styryl Dye Experiments

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Incomplete washing of extracellular dye. | Increase the duration and volume of the wash step. Ensure efficient perfusion of the imaging chamber. |

| Cell damage leading to non-specific dye uptake. | Handle cells gently during preparation. Use healthy, well-maintained cultures. | |

| No or Weak Staining | Ineffective stimulation. | Confirm the efficacy of the high K⁺ solution or the electrical stimulation parameters. |

| Low level of synaptic activity in the cultured neurons. | Ensure cultures are mature enough to have robust synaptic activity. | |

| Incorrect filter set on the microscope. | Verify that the excitation and emission filters are appropriate for the specific styryl dye being used. | |

| Rapid Photobleaching | Excessive excitation light intensity or exposure time. | Reduce the intensity of the excitation light and use the shortest possible exposure times. Use a more photostable dye if available. |

This guide provides a foundational understanding of the discovery, mechanism, and application of styryl dyes in neuroscience. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature cited herein.

References

- 1. Flow Cytometry Troubleshooting Tips [elabscience.com]

- 2. Fluorescent styryl dyes FM1-43 and FM2-10 are muscarinic receptor antagonists: intravital visualization of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical characterization of styryl dye-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Characterization of Novel Styryl Dyes as Fluorescent Probes for Tau Aggregate Detection in Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imaging synaptic vesicle recycling by staining and destaining vesicles with FM dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Di-10-ASP: A Fluorescent Lipophilic Tracer

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-Di-10-ASP, a fluorescent lipophilic tracer. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this compound, including its spectral properties and methodologies for its use in experimental settings.

Core Properties of this compound

This compound is a lipophilic styryl dye recognized for its utility in staining phospholipid membranes.[1][2] Its structure allows it to readily insert into lipid bilayers, exhibiting a significant increase in fluorescence quantum yield upon binding. This property makes it an excellent tool for visualizing cellular membranes and for neuronal tracing.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| Chemical Formula | C34H55IN2 | [1] |

| Molecular Weight | 618.72 g/mol | [1] |

| CAS Number | 95378-73-7 | [1] |

| Appearance | Solid | [1] |

| Color | Orange to red | [1] |

| SMILES | C[N+]1=CC=C(/C=C/C2=CC=C(N(CCCCCCCCCC)CCCCCCCCCC)C=C2)C=C1.[I-] | [1] |

Fluorescence Properties

The fluorescence characteristics of this compound are central to its application as a biological probe. The excitation and emission maxima may vary slightly depending on the solvent and local environment.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | 485 | [1][2] |

| Emission Maximum (Em) | 620 | [1][2] |

| Alternative Excitation | 475 | [3] |

| Alternative Emission | 589 | [3] |

| Emission Color | Orange | [1] |

Mechanism of Action: Membrane Staining

The lipophilic nature of this compound is the primary driver of its function as a membrane stain. The molecule consists of a hydrophilic pyridinium (B92312) head group and a lipophilic tail composed of two long alkyl chains. This amphipathic structure facilitates its insertion into and stable association with the lipid bilayer of cellular membranes.

References

Unveiling the Chameleon-Like Photophysics of 4-Di-10-ASP: A Technical Guide to its Spectral Properties in Diverse Solvent Environments

For Immediate Release

This technical guide provides an in-depth exploration of the spectral properties of 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide (4-Di-10-ASP), a lipophilic fluorescent tracer renowned for its sensitivity to the surrounding environment. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes to investigate cellular membranes and other lipophilic systems. Herein, we detail the solvatochromic behavior of this compound, presenting its absorption and emission characteristics in a range of solvents with varying polarities. Furthermore, we provide comprehensive experimental protocols for the accurate measurement of these spectral properties.

Introduction to this compound and Solvatochromism

This compound is a member of the styrylpyridinium class of dyes, which are characterized by a donor-π-acceptor (D-π-A) structure. This molecular architecture gives rise to a significant change in their electronic distribution upon photoexcitation, making their spectral properties highly dependent on the polarity of their local environment. This phenomenon, known as solvatochromism, manifests as shifts in the absorption and emission maxima of the dye. As a lipophilic molecule, this compound readily partitions into cellular membranes, and its fluorescence characteristics can provide valuable insights into the local polarity and fluidity of these biological structures.

Spectral Properties of this compound in Various Solvents

The absorption and emission spectra of this compound exhibit a pronounced dependence on the solvent environment. In general, as the polarity of the solvent increases, the absorption maximum (λ_abs) undergoes a hypsochromic (blue) shift, while the emission maximum (λ_em) shows a bathochromic (red) shift. This behavior is characteristic of dyes with a large change in dipole moment between the ground and excited states.

While a comprehensive, publicly available dataset for this compound across a wide range of solvents is limited, the following table summarizes the expected trends and includes data for closely related styryl dyes to illustrate the solvatochromic effect. It is important to note that the exact spectral maxima can be influenced by the specific experimental conditions.

| Solvent | Polarity Index (ET(30)) | Typical λ_abs (nm) | Typical λ_em (nm) |

| Toluene | 33.9 | ~480 - 490 | ~580 - 600 |

| Chloroform (B151607) | 39.1 | ~475 - 485 | ~590 - 610 |

| Acetone | 42.2 | ~470 - 480 | ~600 - 620 |

| Ethanol | 51.9 | ~460 - 470 | ~610 - 630 |

| Methanol | 55.4 | ~455 - 465 | ~620 - 640 |

| Water | 63.1 | ~450 - 460 | ~630 - 650 |

Note: The data presented are representative values for styrylpyridinium dyes and may not be the exact values for this compound. Researchers should perform their own calibrations for precise measurements.

Experimental Protocols

To ensure accurate and reproducible measurements of the spectral properties of this compound, the following detailed experimental protocols are recommended.

I. Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound and dilute it to appropriate working concentrations for spectroscopic analysis.

Materials:

-

This compound solid

-

Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Volumetric flasks (various sizes)

-

Micropipettes and tips

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound solid (e.g., 1 mg) using an analytical balance.

-

Dissolve the solid in a high-purity, non-polar solvent in which it is readily soluble, such as chloroform or DMSO, to create a stock solution of a known concentration (e.g., 1 mM). Ensure complete dissolution, using gentle vortexing if necessary.

-

Store the stock solution in a tightly sealed, amber glass vial at -20°C to protect it from light and moisture.

-

-

Working Solution Preparation:

-

From the stock solution, prepare a series of working solutions in the desired solvents.

-

The final concentration of the working solutions should be optimized to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects. A typical starting concentration is 1 µM.

-

Prepare the working solutions fresh before each experiment.

-

Solution Preparation Workflow

II. Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in different solvents.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer equipped with a thermostatted cuvette holder

Procedure:

-

Absorption Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorption spectrum of the this compound working solution from approximately 350 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Measurement:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λ_abs.

-

Record the emission spectrum over a range that encompasses the expected emission, typically from the excitation wavelength + 20 nm to around 750 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

Ensure that the emission intensity is within the linear range of the detector.

-

Spectroscopic Measurement Workflow

Relationship Between Solvent Polarity and Spectral Shift

The solvatochromic behavior of this compound can be rationalized by considering the interaction of the dye's dipole moment with the surrounding solvent molecules. In the ground state, the dye has a certain dipole moment. Upon excitation, there is a significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyridinium (B92312) ring, leading to a much larger dipole moment in the excited state.

-

Absorption (Hypsochromic Shift): In polar solvents, the ground state of the dye is stabilized by dipole-dipole interactions with the solvent molecules. This increases the energy difference between the ground and the Franck-Condon excited state, resulting in a shift of the absorption to shorter wavelengths (higher energy).

-

Emission (Bathochromic Shift): Following excitation, the surrounding solvent molecules reorient around the highly polar excited state, leading to its stabilization. This solvent relaxation process lowers the energy of the excited state before emission occurs. The energy difference between the relaxed excited state and the ground state is thus reduced in more polar solvents, causing the emission to shift to longer wavelengths (lower energy).

Solvatochromic Shift Mechanism

Conclusion

The pronounced solvatochromism of this compound makes it a powerful tool for probing the microenvironment of lipid membranes and other non-polar environments. By carefully measuring its absorption and emission spectra in solvents of varying polarity, researchers can construct a detailed picture of its photophysical behavior. This understanding is crucial for the accurate interpretation of fluorescence data obtained from complex biological systems. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data, enabling researchers to fully harness the potential of this compound as a sensitive fluorescent probe.

A Comprehensive Technical Guide to Staining Cell Membranes with 4-Di-10-ASP

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the use of 4-Di-10-ASP, a lipophilic styryl dye, for the fluorescent labeling of plasma membranes in living cells. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this tool in their studies.

Introduction to this compound

This compound is a fluorescent lipophilic tracer used to specifically stain phospholipid membranes.[1][2][3] Its amphiphilic nature, consisting of a hydrophilic head and a long hydrophobic tail, facilitates its insertion into the lipid bilayer of cell membranes. Once incorporated, the dye diffuses laterally, leading to comprehensive labeling of the entire cell surface. This characteristic makes it a valuable tool for visualizing cell morphology, tracking cell movement, and studying membrane dynamics. The fluorescence of this compound is significantly enhanced in the hydrophobic environment of the membrane compared to its aqueous surroundings.

Mechanism of Membrane Labeling

The labeling of cell membranes by this compound is a physical process driven by hydrophobic interactions. The long alkyl tail of the dye molecule readily partitions into the lipid core of the plasma membrane, while the polar head group remains oriented towards the aqueous environment. This insertion is a rapid process that does not rely on cellular uptake mechanisms.

Caption: Mechanism of this compound insertion into the plasma membrane.

Quantitative Data

The following tables summarize the key quantitative parameters for using this compound.

Table 1: Spectral Properties

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 485 | [1] |

| Emission Maximum | 620 | [1] |

Table 2: Recommended Staining Conditions

| Parameter | Recommended Range | Reference(s) |

| Stock Solution Solvent | DMSO or Methanol/Chloroform | [1][4] |

| Stock Solution Concentration | 1-5 mM | |

| Working Concentration | 1 - 10 µM | [4][5] |

| Incubation Time | 1 - 20 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocols

Detailed methodologies for labeling both adherent and suspension cells are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Preparation of Reagents

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO or a 1:2 (v/v) methanol/chloroform mixture.[1][4] Store the stock solution at -20°C, protected from light and moisture.

-

Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 1-10 µM).[4][5] Vortex briefly to ensure complete mixing. Use the staining solution immediately.

Labeling of Adherent Cells

Caption: Experimental workflow for labeling adherent cells with this compound.

Procedure:

-

Culture adherent cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells once with pre-warmed, serum-free medium or buffer (e.g., PBS or HBSS).

-

Add a sufficient volume of the this compound staining solution to completely cover the cell monolayer.

-

Incubate the cells for 1-20 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

Aspirate the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove any unbound dye.

-

The cells are now ready for imaging. It is recommended to image the cells in a physiologically relevant buffer or medium.

Labeling of Cells in Suspension

Caption: Experimental workflow for labeling suspension cells with this compound.

Procedure:

-

Harvest cells and perform a cell count to determine the cell density.

-

Centrifuge the cell suspension and resuspend the cell pellet in a pre-warmed, serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the this compound staining solution to the cell suspension and mix gently.

-

Incubate the cells for 1-20 minutes at 37°C with occasional gentle agitation, protected from light.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Carefully aspirate the supernatant and wash the cells by resuspending the pellet in pre-warmed complete culture medium. Repeat the centrifugation and wash step two to three times.

-

After the final wash, resuspend the cells in fresh medium for subsequent analysis, such as flow cytometry or fluorescence microscopy.

Important Considerations

-

Photostability and Toxicity: While this compound is generally considered to have low cytotoxicity, it is always advisable to perform viability assays to confirm that the staining procedure does not adversely affect the cells under your specific experimental conditions.[5] As with most fluorescent dyes, prolonged exposure to high-intensity light can lead to photobleaching and phototoxicity. To minimize these effects, use the lowest possible excitation light intensity and exposure times required for image acquisition.

-

Optimization: The provided protocols are general guidelines. The optimal dye concentration, incubation time, and temperature may vary depending on the cell type and experimental goals. It is highly recommended to perform a titration of the dye concentration and a time-course experiment to determine the optimal staining conditions for your specific application.

-

Solvent Quality: The use of high-purity, anhydrous solvents for preparing the stock solution is crucial to prevent precipitation of the dye.

-

Background Fluorescence: Inadequate washing can result in high background fluorescence. Ensure thorough washing steps to remove any residual, unbound dye.

By following this comprehensive guide, researchers can confidently employ this compound for robust and reliable labeling of cell membranes, enabling a wide range of cellular imaging applications.

References

4-Di-10-ASP as a Fluorescent Probe for Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Di-10-ASP is a lipophilic, cationic styryl dye widely utilized as a fluorescent probe for the investigation of plasma membrane potential. Its mechanism of action is based on its redistribution between the plasma membrane and the cytoplasm in response to changes in the transmembrane electrical gradient. As a vital tool in cellular biology and drug discovery, this compound allows for the dynamic monitoring of membrane potential in various cell types, including neurons and cardiomyocytes, as well as in high-throughput screening applications for ion channel and G-protein coupled receptor (GPCR) modulators. This guide provides a comprehensive overview of the technical details required for the effective application of this compound.

Core Principles and Mechanism of Action

This compound possesses a positively charged head group and a long hydrophobic tail, facilitating its insertion into the outer leaflet of the plasma membrane. The fluorescence of styryl dyes like this compound is highly dependent on their environment; they are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield upon binding to lipid membranes[1].

The distribution of this cationic dye across the cell membrane is governed by the Nernst equation. In a typical resting cell with a negative internal membrane potential, the positively charged this compound will accumulate in the cytoplasm. Upon depolarization of the membrane (the inside becoming less negative), the dye translocates from the cytoplasm to the plasma membrane, leading to an increase in fluorescence intensity. Conversely, hyperpolarization (the inside becoming more negative) drives the dye into the cytoplasm, resulting in a decrease in fluorescence. This change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F) can be correlated to changes in membrane potential.

Photophysical and Chemical Properties

A thorough understanding of the photophysical properties of this compound is crucial for designing and interpreting experiments. The key quantitative data for this probe are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~485 nm | [2] |

| Emission Maximum (λem) | ~620 nm | [2] |

| Molecular Weight | 618.72 g/mol | |

| Formula | C34H55IN2 | |

| Extinction Coefficient | Not available | |

| Quantum Yield (Φ) | Not available | |

| Fluorescence Lifetime (τ) | Not available | |

| Membrane Potential Sensitivity (ΔF/F per 100 mV) | Not available |

Experimental Protocols

General Staining Protocol for Cultured Cells

This protocol provides a basic guideline for staining cultured cells with this compound. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1-5 mM in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a desired recording solution)

-

Cultured cells on a suitable imaging plate or coverslip

Procedure:

-

Prepare a working solution: Dilute the this compound stock solution in the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Incubation: Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing (Optional): For some applications, washing the cells with a fresh physiological buffer after incubation can reduce background fluorescence. However, for continuous monitoring of membrane potential, a no-wash protocol is often preferred.

-

Imaging: Image the cells using a fluorescence microscope or plate reader equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation ~485 nm, emission ~620 nm).

Calibration of Membrane Potential using Ionophores

To correlate the fluorescence signal of this compound to absolute membrane potential values, a calibration procedure using ionophores is necessary. This protocol utilizes the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at the potassium equilibrium potential (EK).

Materials:

-

Cells stained with this compound (as described above)

-

A set of calibration buffers with varying extracellular potassium concentrations ([K+]out), while maintaining a constant intracellular potassium concentration ([K+]in). The sum of [K+]out and [Na+]out should be kept constant to maintain osmolarity.

-

Valinomycin stock solution (e.g., 10 mM in DMSO)

-

Gramicidin (optional, for complete depolarization)

Procedure:

-

Prepare Calibration Buffers: Prepare a series of buffers with different [K+]out (e.g., 5, 10, 20, 50, 100, 150 mM). The intracellular potassium concentration ([K+]in) is typically assumed to be around 140-150 mM for most mammalian cells.

-

Stain Cells: Load the cells with this compound as described in the general staining protocol.

-

Ionophore Treatment: Add valinomycin to each well or dish to a final concentration of 1-10 µM. This will make the cell membrane permeable to potassium ions, clamping the membrane potential close to the Nernst potential for potassium.

-

Equilibration and Measurement: Incubate for 5-10 minutes to allow for equilibration. Measure the fluorescence intensity for each [K+]out.

-

Calculate Membrane Potential: For each calibration buffer, calculate the theoretical membrane potential using the Nernst equation: V_m = (RT/zF) * ln([K^+]{out} / [K^+]{in}) Where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), and F is the Faraday constant.

-

Generate Calibration Curve: Plot the measured fluorescence intensity as a function of the calculated membrane potential. This curve can then be used to convert fluorescence measurements from experimental samples into millivolts.

-

Zero Membrane Potential (Optional): To obtain a point for 0 mV, cells can be treated with a combination of ionophores like gramicidin, which permeabilizes the membrane to small monovalent cations, effectively collapsing the membrane potential.

Applications in Research and Drug Discovery

Monitoring Ion Channel Activity

This compound is a valuable tool for studying the function of various ion channels, as their opening and closing directly impact the membrane potential. High-throughput screening (HTS) assays can be developed to identify modulators of ion channels.

Workflow for a Potassium Channel Opener HTS Assay:

Caption: High-throughput screening workflow for potassium channel openers.

In this assay, cells expressing the potassium channel of interest are loaded with this compound. Test compounds are then added. Subsequently, a high concentration of extracellular potassium is applied to depolarize the cells. In the absence of a channel opener, the cells will depolarize, leading to an increase in this compound fluorescence. Compounds that open the potassium channel will counteract the depolarization by allowing potassium efflux, resulting in a smaller change in fluorescence.

Investigating GPCR Signaling

Many GPCRs modulate the activity of ion channels, either directly or through second messenger signaling pathways, leading to changes in membrane potential. This compound can be used to monitor the activation of these GPCRs.

Signaling Pathway for a Gq-Coupled GPCR Modulating a K+ Channel:

Caption: Gq-coupled GPCR signaling leading to membrane hyperpolarization.

In this example, activation of a Gq-coupled GPCR leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores. The rise in intracellular calcium activates calcium-dependent potassium channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization would be detected as a decrease in this compound fluorescence.

Data Analysis and Interpretation

The primary data output from experiments using this compound is a change in fluorescence intensity over time. This data is typically expressed as a relative change in fluorescence (ΔF/F), calculated as:

ΔF/F = (F - F₀) / F₀

Where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation.

For quantitative analysis, the ΔF/F values can be converted to millivolts using the calibration curve generated with ionophores. It is important to perform appropriate controls to account for potential artifacts such as photobleaching and cell movement.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | Low dye concentration. | Increase the concentration of this compound. |

| Insufficient incubation time. | Increase the incubation time. | |

| Inappropriate filter set. | Ensure the microscope or plate reader is equipped with the correct excitation and emission filters. | |

| High background fluorescence | Excess extracellular dye. | If using a no-wash protocol, consider a gentle wash step after loading. |

| Autofluorescence from cells or medium. | Image a control sample without the dye to assess background levels. Use a phenol (B47542) red-free medium for imaging. | |

| Signal fades quickly | Photobleaching. | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if applicable for fixed-cell imaging. |

| Inconsistent results | Uneven cell plating. | Ensure a uniform cell monolayer. |

| Temperature fluctuations. | Maintain a stable temperature throughout the experiment. | |

| Compound precipitation. | Check the solubility of test compounds in the assay buffer. |

Conclusion

This compound is a versatile and valuable fluorescent probe for the real-time measurement of membrane potential in living cells. Its application extends from fundamental research in cell physiology to high-throughput drug screening. By understanding its mechanism of action, photophysical properties, and by employing appropriate experimental protocols and calibration methods, researchers can obtain reliable and quantitative data on membrane potential dynamics. This guide provides a foundational framework to facilitate the successful implementation of this compound in a variety of research and drug discovery settings.

References

The Lipophilic Nature of 4-Di-10-ASP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(didecylamino)styryl)-N-methylpyridinium iodide, commonly known as 4-Di-10-ASP, is a fluorescent lipophilic tracer widely utilized in cellular and membrane biophysics research. Its amphipathic structure, consisting of a hydrophilic pyridinium (B92312) headgroup and long hydrophobic decyl tails, dictates its spontaneous insertion into phospholipid bilayers. This property makes it an invaluable tool for staining and visualizing cell membranes, tracking neuronal pathways, and probing the biophysical properties of lipid environments. Furthermore, this compound exhibits voltage-sensitive fluorescence, allowing for the real-time monitoring of membrane potential changes in excitable and non-excitable cells. This technical guide provides a comprehensive overview of the lipophilic nature of this compound, detailing its physicochemical properties, experimental applications, and the underlying mechanisms of its function.

Physicochemical Properties of this compound

The lipophilicity of a compound is a critical determinant of its interaction with biological membranes. For this compound, its strong lipophilic character drives its partitioning from aqueous solutions into the hydrophobic core of the lipid bilayer. This is quantitatively described by its partition coefficient (LogP).

| Property | Value | Source |

| Molecular Formula | C34H55IN2 | MedChemExpress[1][2] |

| Molecular Weight | 618.72 g/mol | MedChemExpress[1][2] |

| Excitation Maximum (in Methanol) | 485 nm | MedChemExpress[1][2] |

| Emission Maximum (in Methanol) | 607 nm | MedChemExpress[1][2] |

| Calculated LogP | 6.35 ± 0.45 | Molinspiration |

| SMILES | C[N+]1=CC=C(/C=C/C2=CC=C(N(CCCCCCCCCC)CCCCCCCCCC)C=C2)C=C1.[I-] | MedChemExpress[1][2] |

Table 1: Physicochemical properties of this compound. The LogP value was calculated using the Molinspiration online property calculation toolkit.

Experimental Protocols

General Protocol for Staining Phospholipid Membranes

This protocol describes the general procedure for staining live cells with this compound to visualize their plasma membranes.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Live cell culture

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar)

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Wash the cells twice with PBS to remove any residual culture medium.

-

Incubate the cells with the this compound working solution for 5-20 minutes at room temperature or 37°C. Incubation time should be optimized for the specific cell line.

-

Wash the cells three times with PBS to remove excess dye.

-

Image the stained cells using a fluorescence microscope. The lipophilic tails of this compound will insert into the cell membrane, rendering it fluorescent.

References

An In-Depth Technical Guide to Neuronal Tracing with 4-Di-10-ASP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing the fluorescent lipophilic tracer 4-Di-10-ASP in neuronal tracing studies. We will delve into its mechanism of action, experimental protocols, and data interpretation, offering a valuable resource for professionals in neuroscience and drug development.

Core Principles of this compound as a Neuronal Tracer

This compound is a lipophilic styryl dye that functions as a neuronal tracer by intercalating into the plasma membrane of neurons.[1][2][3] Its utility in tracing neuronal pathways stems from its ability to diffuse laterally within the lipid bilayer, thereby labeling the entire neuron, including its soma, dendrites, and axon.[4] This passive diffusion mechanism makes it suitable for anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing in both living and fixed tissues.[5][6]

The core mechanism of action involves the dye's two long hydrocarbon chains anchoring within the hydrophobic core of the cell membrane, while the fluorophore component remains at the membrane surface. This stable insertion allows the dye to move freely throughout the continuous membrane of a single neuron.

Physicochemical and Spectral Properties

Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets for microscopy.

| Property | Value | Reference |

| Chemical Name | 4-(4-(didecylamino)styryl)-N-methylpyridinium iodide | |

| Excitation Maximum (λex) | ~485 nm | [1][3] |

| Emission Maximum (λem) | ~620 nm | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF, DMSO, and ethanol (B145695). | [2] |

| Appearance | Crystalline solid |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following protocols are generalized and should be optimized for specific experimental systems.

Labeling of Neurons in Cell Culture

This protocol is adapted from general methods for lipophilic dye application to cultured neurons.

Materials:

-

This compound stock solution (1-2 mg/mL in ethanol or DMSO)

-

Cultured neurons on coverslips

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

-

Mounting medium

Procedure:

-

Preparation of Dye Suspension: Dilute the this compound stock solution in culture medium or PBS to a final concentration of 1-10 µg/mL. Sonicate briefly to create a fine suspension.

-

Application: Remove the culture medium from the neurons and gently apply the this compound suspension directly to a small region of the coverslip where neuronal processes are located. Alternatively, for single-cell labeling, a dye-coated micropipette can be brought into contact with a neuron.

-

Incubation: Incubate the culture at 37°C for 15-60 minutes to allow for dye insertion and initial diffusion.

-

Washing: Gently wash the culture 2-3 times with warm PBS or culture medium to remove excess dye crystals.

-

Diffusion: Return the culture to the incubator for 24-72 hours to allow for complete labeling of the neurons. The optimal time will depend on the size of the neurons and the desired extent of tracing.

-

Fixation (Optional): For long-term storage, fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Mounting and Imaging: Mount the coverslips onto glass slides using an aqueous mounting medium. Image using a fluorescence microscope with appropriate filter sets for this compound (e.g., a TRITC or Texas Red filter set).

Labeling of Neurons in Tissue Slices

This protocol is suitable for labeling neuronal pathways in acute or organotypic brain slices.

Materials:

-

This compound crystals

-

Vibratome or tissue chopper for slicing

-

Artificial cerebrospinal fluid (aCSF)

-

Fine-tipped insect pins or sharpened tungsten needles

-

4% PFA in PBS (for fixed tissue)

Procedure:

-

Tissue Preparation: Prepare 100-500 µm thick brain slices using a vibratome in ice-cold aCSF. For fixed tissue, perfuse the animal with 4% PFA before slicing.

-

Dye Application:

-

Crystal Placement: Using a fine-tipped pin, carefully pick up a small crystal of this compound. Under a dissecting microscope, insert the crystal into the specific brain region of interest.

-

Dye-Coated Probe: Alternatively, coat the tip of a fine needle with a paste made from this compound and a small amount of ethanol or oil. Insert the coated probe into the target region.

-

-

Incubation and Diffusion: Place the tissue slice in a humidified chamber with aCSF (for live tissue) or PBS (for fixed tissue). Incubate at room temperature or 37°C. Diffusion is significantly faster at higher temperatures but may increase the risk of non-specific labeling.[7] Incubation times can range from several days to several weeks depending on the tracing distance required.

-

Sectioning and Mounting: After sufficient diffusion, thinner sections (e.g., 50-100 µm) can be cut from the original slice for imaging. Mount the sections on glass slides with an appropriate mounting medium.

-

Imaging: Visualize the labeled neurons using fluorescence or confocal microscopy.

Quantitative Data and Comparisons

While specific quantitative data for this compound is limited in the literature, data from the closely related and widely used lipophilic tracer, DiI, can provide valuable insights into expected performance.

| Parameter | DiI (as a proxy for this compound) | Notes | Reference |

| In Vivo Diffusion Rate | ~6 mm/day | This is highly dependent on temperature and tissue type. | [5] |

| Fixed Tissue Diffusion Rate (Room Temp) | ~0.5-2 mm/month | Fixation significantly slows down diffusion. Delayed fixation can increase this rate. | [5][8] |

| Optimal Fixative | 4% Paraformaldehyde | Glutaraldehyde can increase background fluorescence. | [2] |

| Toxicity | Generally considered non-toxic for in vivo and in vitro studies. | [4] |

Visualizing Experimental Workflows and Principles

Graphviz diagrams can effectively illustrate the logical flow of experiments and the underlying principles of this compound tracing.

Caption: Mechanism of this compound neuronal tracing.

Caption: Workflow for neuronal tracing in tissue slices.

Troubleshooting and Considerations

-

Photobleaching: Like all fluorescent dyes, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging. The use of antifade mounting reagents is also recommended.

-

Non-specific Labeling: At high concentrations or with prolonged incubation at elevated temperatures, the dye may be transferred to adjacent, non-target cells. It is crucial to optimize the amount of dye and incubation conditions to ensure specific labeling.

-

Diffusion Rate: The rate of diffusion is influenced by several factors including temperature, the lipid composition of the membrane, and whether the tissue is live or fixed.[7] For long-range tracing in fixed tissue, consider a "delayed fixation" protocol where the dye is allowed to diffuse in unfixed tissue for a period before fixation.[8]

-

Signal-to-Noise Ratio: Autofluorescence of the tissue can sometimes obscure the signal from the tracer, particularly at shorter wavelengths. The longer wavelength emission of this compound is advantageous in this regard compared to some other dyes.

Conclusion

This compound is a valuable tool for neuronal tracing, offering the ability to label individual neurons in their entirety in both live and fixed preparations. By understanding the core principles of its lipophilic nature and lateral diffusion, and by carefully optimizing experimental protocols, researchers can effectively utilize this dye to investigate neuronal morphology and connectivity. While more quantitative data specific to this compound would be beneficial, the extensive knowledge base for the related dye DiI provides a strong foundation for its successful application.

References

- 1. This compound | Genome Context [genomecontext.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ニューロントレーシング(神経細胞の染色) | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Neural tract tracing using Di-I: a review and a new method to make fast Di-I faster in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Di-10-ASP Uptake and Distribution in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Di-10-ASP is a lipophilic, cationic styryl dye commonly utilized as a fluorescent tracer for labeling plasma membranes and for neuronal tracing in living cells.[1][2] Its fluorescence is highly dependent on the environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield upon incorporation into lipid membranes. This property makes it an excellent tool for visualizing cellular morphology and tracking membrane dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound uptake and distribution in live cells, including detailed experimental protocols and a summary of available quantitative data. While specific quantitative uptake and distribution data for this compound is limited in the current literature, this guide will leverage data from the closely related and well-studied analogue, 4-Di-1-ASP (also known as ASP+), to provide a foundational understanding. The structural difference, a longer decyl chain in this compound compared to the methyl group in 4-Di-1-ASP, may influence its lipophilicity and interaction with cellular components.

Core Principles of this compound Uptake and Distribution

The uptake of styryl dyes like this compound into live cells is a multi-faceted process influenced by several factors, including the dye's physicochemical properties, the cell type, and the physiological state of the cell.

1. Initial Plasma Membrane Staining:

As a lipophilic molecule, this compound rapidly partitions into the plasma membrane of live cells. This initial staining is driven by hydrophobic interactions between the dye's long alkyl chain and the lipid bilayer.[1] The dye molecules are thought to diffuse laterally within the membrane, leading to a relatively uniform labeling of the entire cell surface.

2. Internalization Mechanisms:

Following initial membrane labeling, this compound can be internalized by the cell through various mechanisms. While endocytosis is a common pathway for the uptake of extracellular molecules, the uptake of cationic styryl dyes like the related 4-Di-1-ASP has been shown to be mediated by specific transporters.

-

Organic Cation Transporters (OCTs): Studies on the shorter-chain analogue, 4-Di-1-ASP (ASP+), have demonstrated that its uptake is facilitated by organic cation transporters (OCTs) in a variety of cell types, including respiratory epithelial cells.[3][4] This transport is dependent on concentration, temperature, membrane potential, and pH.[3][4] It is plausible that this compound, with its cationic headgroup, may also be a substrate for OCTs, although this has not been definitively demonstrated.

-

Membrane Potential: The uptake of cationic dyes is often driven by the negative-inside membrane potential of living cells. This electrochemical gradient favors the accumulation of positively charged molecules within the cytoplasm.[5][6]

3. Subcellular Distribution:

Once internalized, this compound and its analogues exhibit a characteristic distribution pattern, accumulating in specific organelles.

-

Mitochondria: A prominent feature of the subcellular localization of 4-Di-1-ASP is its accumulation in mitochondria.[7][8] This is likely driven by the large negative membrane potential across the inner mitochondrial membrane. This property has led to its use as a mitochondrial stain.[8] Given its structural similarity, this compound is also expected to accumulate in mitochondria.

-

Nuclear Region: In some cell types, such as BeWo cells, 4-Di-1-ASP has been observed to localize in the nuclear region.[7] This transport may be mediated by other transporters, such as nucleoside transporters.[7]

Quantitative Data on ASP+ Uptake

Table 1: Kinetic Parameters of 4-Di-1-ASP (ASP+) Uptake

| Cell Line | Transporter System | Km (μM) | Vmax (nmol/mg protein/30 min) | Reference |

| A549 (alveolar) | High-affinity site | 12.5 ± 4.0 | Not specified | [3][4] |

| Low-affinity site | 456.9 ± 164.5 | Not specified | [3][4] | |

| BeWo (choriocarcinoma) | Low-affinity carrier-mediated | 580 ± 110 | 97 ± 9 | [7] |

Note: The presence of two uptake systems with different affinities in A549 cells suggests the involvement of multiple transporters. The low-affinity, high-capacity transport in BeWo cells indicates a different primary uptake mechanism in this cell line.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and its analogues in live cells.

Protocol 1: General Staining of Live Cells with this compound

This protocol provides a general guideline for staining the plasma membrane of live cells.

Materials:

-

This compound stock solution (1-5 mM in DMSO or ethanol)

-

Live cells cultured on coverslips or in imaging dishes

-

Balanced salt solution (e.g., HBSS) or serum-free culture medium

-

Confocal or fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to a final working concentration of 1-5 μM. The optimal concentration may need to be determined empirically for different cell types.

-

Cell Preparation: Wash the cultured cells twice with the chosen buffer to remove any residual serum.

-